molecular formula C13H17FN2O B2606040 (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone CAS No. 1153288-19-7

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone

Cat. No.: B2606040
CAS No.: 1153288-19-7
M. Wt: 236.29
InChI Key: YUVABIMESSBNOY-UHFFFAOYSA-N
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Description

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone is a chemical compound with the molecular formula C13H17FN2O It is known for its unique structure, which includes an amino group, a fluorine atom, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone typically involves the reaction of 5-amino-2-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The azepane ring provides structural stability and can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone
  • (5-Amino-2-bromophenyl)(azepan-1-yl)methanone
  • (5-Amino-2-iodophenyl)(azepan-1-yl)methanone

Uniqueness

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for pharmaceutical development.

Biological Activity

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique structure comprising:

  • Amino Group : Enhances hydrogen bonding with biological targets.
  • Fluorinated Phenyl Moiety : Increases lipophilicity and binding affinity.
  • Azepane Ring : Provides conformational flexibility, allowing interaction with various receptors and enzymes.

The biological activity of this compound can be attributed to several key interactions:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's. The fluorine atom enhances its binding affinity, making it a candidate for further development as a therapeutic agent targeting these enzymes .
  • Receptor Modulation : The azepane ring allows for structural stability and interaction with various receptors. Preliminary studies suggest that it may act on histamine receptors, which are involved in numerous physiological processes, including neurotransmission and immune responses .
  • Antimicrobial Activity : Initial findings indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This activity is likely linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cholinesterase InhibitionIC50 values indicating effective inhibition
AntimicrobialInhibition of specific bacterial strains
Receptor InteractionPotential modulation of histamine receptors
CytotoxicityEffects on cancer cell lines in vitro

Case Studies and Experimental Data

Recent studies have provided insight into the efficacy and safety profile of this compound:

  • Cholinesterase Inhibition Study : A study demonstrated that the compound inhibited butyrylcholinesterase (BuChE) with an IC50 value of 172 nM, suggesting significant potential for treating Alzheimer's disease through cholinergic modulation .
  • Antimicrobial Testing : In vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing selective cytotoxicity at higher concentrations. Notably, it exhibited lower toxicity in non-cancerous cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

(5-amino-2-fluorophenyl)-(azepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-6-5-10(15)9-11(12)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVABIMESSBNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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